2-Hydroxy-4,5-dimethoxybenzaldehyde
Overview
Description
2-Hydroxy-4,5-dimethoxybenzaldehyde is a derivative of p-hydroxybenzaldehyde . It is a natural product found in Ligularia veitchiana .
Synthesis Analysis
The synthesis of 2-Hydroxy-4,5-dimethoxybenzaldehyde has been reported by the Vielsmeyer-Haack reaction . The product formation was confirmed by 1H NMR .Molecular Structure Analysis
The molecular formula of 2-Hydroxy-4,5-dimethoxybenzaldehyde is C9H10O4 . The structure of this compound has been investigated .Scientific Research Applications
Crystal Structures and Hirshfeld Surfaces
- The crystal structures of methoxybenzaldehyde oxime derivatives, including 2-Hydroxy-4,5-dimethoxybenzaldehyde, have been studied for their different conformations and hydrogen-bonding patterns. These findings are important for understanding the structural aspects of this compound in various scientific applications (Gomes et al., 2018).
Synthesis and Optical Studies
- A study focused on the synthesis of metal complexes with 3,4-dimethoxy benzaldehyde derivatives and explored their optical properties. This research contributes to the understanding of the optical characteristics of 2-Hydroxy-4,5-dimethoxybenzaldehyde related compounds (Mekkey et al., 2020).
Photophysical Properties in Various Solvents
- The impact of solvent, pH, and beta-cyclodextrin on the photophysical properties of similar compounds, like 4-hydroxy-3,5-dimethoxybenzaldehyde, has been investigated. These studies aid in understanding the behavior of 2-Hydroxy-4,5-dimethoxybenzaldehyde in different environments (Stalin & Rajendiran, 2005).
NMR Spectroscopy Insights
- Research into the NMR spectroscopy of di-substituted benzaldehydes, including 2-Hydroxy-4,5-dimethoxybenzaldehyde, provides insights into long-range spin-spin couplings and hindered rotation, which is crucial for understanding the molecular dynamics of this compound (Kowalewski & Kowalewski, 1965).
Synthesis Methods
- A study presents a new synthetic method for dimethoxybenzaldehyde, a valuable intermediate for drugs, demonstrating the importance of 2-Hydroxy-4,5-dimethoxybenzaldehyde in pharmaceutical synthesis (Zhi, 2002).
Spectral and Molecular Modeling Studies
- Spectral and molecular modeling studies on hydroxybenzaldehydes, including 4-hydroxy-3,5-dimethoxybenzaldehyde, provide insights into their inclusion complexation with cyclodextrins. These studies are critical for understanding the chemical interactions and stability of 2-Hydroxy-4,5-dimethoxybenzaldehyde (Jenita et al., 2013).
properties
IUPAC Name |
2-hydroxy-4,5-dimethoxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-12-8-3-6(5-10)7(11)4-9(8)13-2/h3-5,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIKGRPKDQDFXLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20450826 | |
Record name | 2-hydroxy-4,5-dimethoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20450826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-4,5-dimethoxybenzaldehyde | |
CAS RN |
14382-91-3 | |
Record name | 2-hydroxy-4,5-dimethoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20450826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydroxy-4,5-dimethoxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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